molecular formula C62H38O12 B13732626 5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)

5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)

Cat. No.: B13732626
M. Wt: 975.0 g/mol
InChI Key: AJLGNXMDDKGZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde): is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde) typically involves the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with appropriate aldehyde reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with other molecules .

Comparison with Similar Compounds

  • 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Trihydroxy-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Triamino-9,10-dihydro-9,10-[1,2]benzenoanthracene

Uniqueness: The uniqueness of 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde) lies in its multiple hydroxyl groups and the specific arrangement of benzene rings, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C62H38O12

Molecular Weight

975.0 g/mol

IUPAC Name

2-hydroxy-5-[5,11,12,17,18-pentakis(3-formyl-4-hydroxyphenyl)-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]benzaldehyde

InChI

InChI=1S/C62H38O12/c63-25-37-13-31(1-7-55(37)69)43-19-49-50(20-44(43)32-2-8-56(70)38(14-32)26-64)62-53-23-47(35-5-11-59(73)41(17-35)29-67)45(33-3-9-57(71)39(15-33)27-65)21-51(53)61(49)52-22-46(34-4-10-58(72)40(16-34)28-66)48(24-54(52)62)36-6-12-60(74)42(18-36)30-68/h1-30,61-62,69-74H

InChI Key

AJLGNXMDDKGZJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC3=C(C=C2C4=CC(=C(C=C4)O)C=O)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC(=C(C=C8)O)C=O)C9=CC(=C(C=C9)O)C=O)C=C(C(=C6)C1=CC(=C(C=C1)O)C=O)C1=CC(=C(C=C1)O)C=O)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.